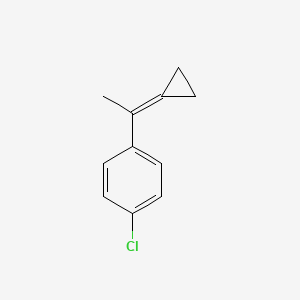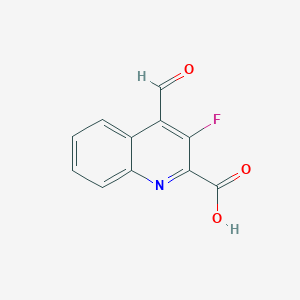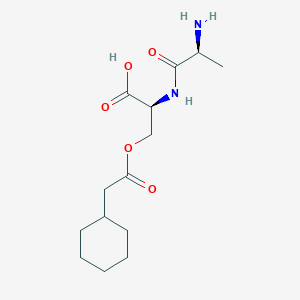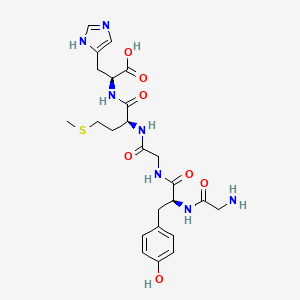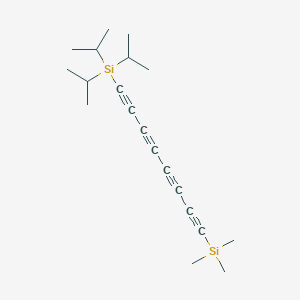
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of multiple silyl groups and a tetrayne backbone, which makes it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne typically involves the use of silyl-protected alkynes. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the tetrayne structure. Industrial production methods may involve scaling up these reactions while ensuring the stability and purity of the final product.
Chemical Reactions Analysis
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: It is used in the production of specialized coatings and adhesives.
Mechanism of Action
The mechanism by which 1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne exerts its effects involves interactions with various molecular targets. The silyl groups can interact with other molecules, facilitating the formation of new chemical bonds. The tetrayne backbone provides a rigid structure that can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne can be compared with other similar compounds, such as:
1-(Trimethylsilyl)-8-(triisopropylsilyl)octa-1,3,5,7-tetrayne: Similar structure but with different silyl group arrangements.
1-(Triisopropylsilyl)-8-(triethylsilyl)octa-1,3,5,7-tetrayne: Different silyl groups leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of silyl groups and the tetrayne backbone, which imparts distinct chemical and physical properties.
Properties
CAS No. |
920282-98-0 |
|---|---|
Molecular Formula |
C20H30Si2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
trimethyl-[8-tri(propan-2-yl)silylocta-1,3,5,7-tetraynyl]silane |
InChI |
InChI=1S/C20H30Si2/c1-18(2)22(19(3)4,20(5)6)17-15-13-11-10-12-14-16-21(7,8)9/h18-20H,1-9H3 |
InChI Key |
TUYOOCDZEXWWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC#CC#CC#C[Si](C)(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



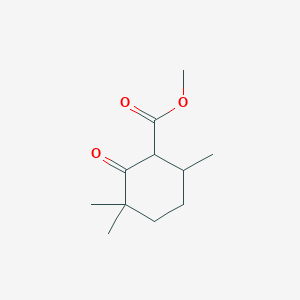
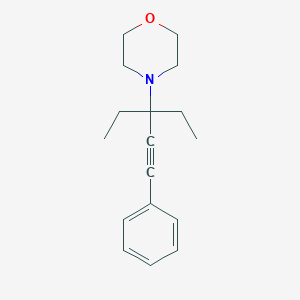

![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
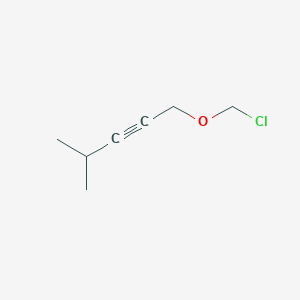

![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
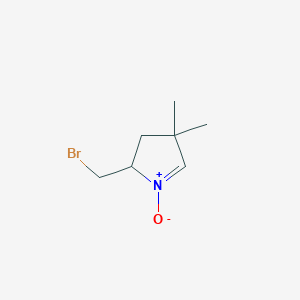
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
